

AZD5597: A Technical Overview of a Potent Cyclin-Dependent Kinase Inhibitor

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Compound of Interest		
Compound Name:	AZD5597	
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Abstract

AZD5597 is a potent, intravenously administered cyclin-dependent kinase (CDK) inhibitor belonging to the imidazole pyrimidine amide chemical class. Developed by AstraZeneca, this compound demonstrated significant preclinical efficacy through the inhibition of multiple CDKs, leading to potent anti-proliferative effects in various cancer cell lines and in vivo tumor models. This document provides a detailed technical overview of the discovery, mechanism of action, and preclinical development of **AZD5597**, summarizing key quantitative data and outlining the methodologies of pivotal experiments.

Discovery and Optimization

The discovery of **AZD5597** originated from a drug development program focused on a novel series of imidazole pyrimidine amides as inhibitors of cyclin-dependent kinases.[1][2] The primary goal was to optimize the inhibitory potency against multiple CDKs—specifically CDK1, CDK2, and CDK9—which are crucial regulators of cell cycle progression and transcription.[2][3]

The optimization process involved systematic modifications to the lead compounds to enhance several key characteristics:

- Potency: Increasing the inhibitory activity against the target CDKs.
- Physicochemical Properties: Achieving a profile suitable for intravenous administration.



Selectivity and Safety: Ensuring large margins against the inhibition of cytochrome P450
 (CYP) isoforms and the hERG ion channel to minimize potential drug-drug interactions and cardiac toxicity.[2][4]

This was achieved by carefully modifying the lipophilicity and the basicity of the amine components of the molecule.[2] The process culminated in the selection of **AZD5597** as a candidate for further development due to its potent in vitro anti-proliferative effects, demonstrated activity in human cancer cell line xenograft models, and a suitable pharmacokinetic profile for intravenous dosing.[2][4]

Mechanism of Action: Targeting the Cell Cycle Engine

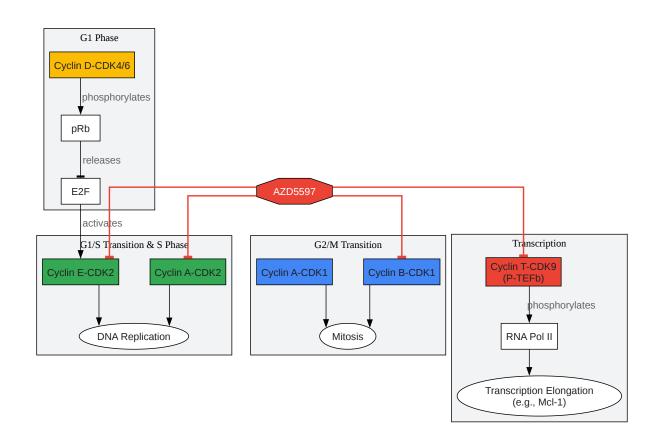
AZD5597 exerts its anti-tumor effects by inhibiting cyclin-dependent kinases, a family of serine/threonine kinases that are fundamental for the orderly progression of the cell cycle.[2][5] By forming complexes with regulatory proteins called cyclins, CDKs phosphorylate numerous substrate proteins to drive cells through the different phases of division (G1, S, G2, and M).[5] [6]

AZD5597 is a potent inhibitor of CDK1 and CDK2.[7]

- CDK1 (in complex with Cyclin B): Primarily governs the G2/M transition, initiating mitosis.[3] [5]
- CDK2 (in complex with Cyclin E and A): Regulates the G1/S transition and progression through the S phase, where DNA replication occurs.[3][5]
- CDK9 (in complex with Cyclin T): Acts as a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote the elongation of transcripts, including those of anti-apoptotic proteins.[3][8]

By simultaneously inhibiting these key CDKs, **AZD5597** can induce cell cycle arrest and promote apoptosis (programmed cell death), thereby halting tumor proliferation.





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Caption: Simplified CDK signaling pathways targeted by AZD5597.

Preclinical Data



The preclinical evaluation of **AZD5597** demonstrated its potent and specific activity both in biochemical assays and in cellular and animal models.

In Vitro Activity

AZD5597 was shown to be a highly potent inhibitor of its primary CDK targets. Its antiproliferative activity was confirmed in the LoVo human colon cancer cell line, where it inhibited DNA synthesis as measured by BrdU incorporation.[7]

Parameter	Target/Cell Line	Result	Reference
IC50	CDK1	2 nM	[7][9]
IC50	CDK2	2 nM	[7][9]
IC50	LoVo Cells (BrdU)	39 nM	[7][9]

In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of **AZD5597** was assessed in a human tumor xenograft model. Nude mice bearing tumors from the SW620 human colon adenocarcinoma cell line were treated with **AZD5597**.[9] The compound exhibited good pharmacokinetic properties in multiple species, with clearance rates suitable for an intravenously dosed drug.[9]

Parameter	Species/Model	Dose & Administration	Result	Reference
Tumor Growth Inhibition	Nude mice with SW620 xenografts	15 mg/kg, Intraperitoneal	55% reduction in tumor volume	[7]
Pharmacokinetic s	Nude Mouse & Rat	N/A	Moderate to low clearance	[9]
Pharmacokinetic s	Dog	N/A	Higher but acceptable clearance	[9]



Experimental Protocols

While detailed, step-by-step protocols are proprietary, the key experiments for characterizing **AZD5597** would follow established pharmacological methodologies.

Kinase Inhibition Assay (General Protocol)

The objective of this assay is to determine the concentration of the inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀).

- Reaction Setup: A reaction mixture is prepared containing the purified recombinant target kinase (e.g., CDK2/Cyclin E), a specific peptide substrate, and ATP (often radiolabeled, e.g., [y-33P]ATP).
- Inhibitor Addition: Serial dilutions of **AZD5597** are added to the reaction mixtures. A control with no inhibitor (vehicle, e.g., DMSO) is included.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
- Stopping the Reaction: The reaction is terminated, often by adding a stop solution like phosphoric acid.
- Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each concentration of AZD5597
 relative to the control. The IC₅₀ value is determined by fitting the data to a dose-response
 curve.

Cell Proliferation Assay (e.g., BrdU Incorporation)

This assay measures the effect of the compound on DNA synthesis, a hallmark of cell proliferation.

 Cell Seeding: Cancer cells (e.g., LoVo) are seeded into 96-well plates and allowed to adhere overnight.



- Compound Treatment: The cells are treated with various concentrations of AZD5597 for a specified duration (e.g., 48 hours).[7]
- BrdU Labeling: A labeling solution containing Bromodeoxyuridine (BrdU), a synthetic analog
 of thymidine, is added to the wells for the final hours of incubation. Proliferating cells
 incorporate BrdU into their newly synthesized DNA.
- Fixation and Detection: The cells are fixed, and the DNA is denatured. An antibody conjugate (e.g., anti-BrdU-peroxidase) is added, which specifically binds to the incorporated BrdU.
- Substrate Reaction: A colorimetric substrate is added, which is converted by the peroxidase enzyme to produce a colored product.
- Measurement and Analysis: The absorbance is measured using a plate reader. The intensity
 of the color is proportional to the amount of BrdU incorporated and thus to the rate of cell
 proliferation. The IC₅₀ is calculated from the dose-response curve.

In Vivo Xenograft Study (General Protocol)

This study evaluates the anti-tumor efficacy of a compound in a living animal model.

- Cell Implantation: A suspension of human tumor cells (e.g., SW620) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[9]
- Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
- Randomization and Dosing: The mice are randomized into control (vehicle) and treatment groups. The treatment group receives AZD5597 via a specified route (e.g., intraperitoneal injection) and schedule.[7][9]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
 Tumor volume is typically calculated using the formula: (Length x Width²)/2.
- Study Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration.



• Data Analysis: The mean tumor volumes of the treatment and control groups are compared over time to determine the extent of tumor growth inhibition.



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Caption: Generalized workflow for preclinical drug discovery.

Clinical Development Status

As of the latest available public information, there are no readily identifiable clinical trial identifiers or published results for **AZD5597**. Its development may have been discontinued during preclinical or early clinical stages, a common outcome in pharmaceutical research.

Conclusion

AZD5597 is a potent inhibitor of CDKs 1, 2, and 9, developed from an imidazole pyrimidine amide series. It demonstrated a promising preclinical profile, with high in vitro potency against its targets, significant anti-proliferative effects in cancer cells, and notable anti-tumor efficacy in a colon cancer xenograft model. The optimization program successfully balanced potency with a good safety and pharmacokinetic profile suitable for intravenous administration. While its progression through clinical trials is not publicly documented, the discovery and preclinical development of **AZD5597** serve as a valuable case study in the targeted development of multi-CDK inhibitors for oncology.

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